3-异丁基-5-(间甲苯氨基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

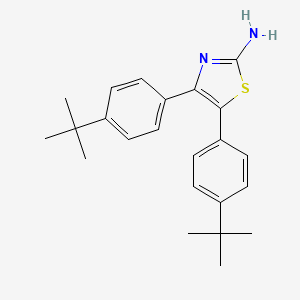

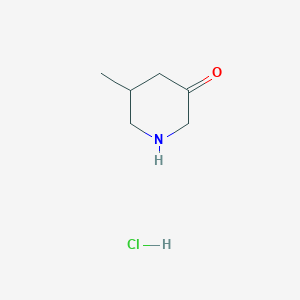

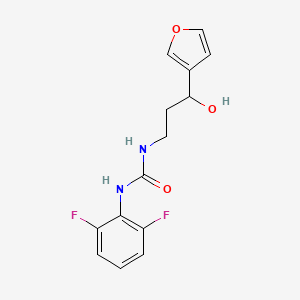

“3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione” is a chemical compound with the molecular formula C14H18N2O2S and a molecular weight of 278.37. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing one nitrogen and one sulfur atom . Thiazolidine motifs are present in diverse natural and bioactive compounds and have been of great interest for interdisciplinary research .

Synthesis Analysis

Thiazolidinediones, including “3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione”, can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . A convenient approach to synthesize 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives has been reported, which involves two steps with moderate to good yield using morpholine as a catalyst .Molecular Structure Analysis

The molecular structure of “3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione” consists of a thiazolidine core, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .科学研究应用

噻唑烷-2,4-二酮衍生物在药物化学中的应用

噻唑烷-2,4-二酮衍生物因其多功能的药物化学应用而被探索其在创建类药分子的潜力。合成过程,包括烷基化和 Knoevenagel 缩合,产生新的非缩合噻唑烷-2,4-二酮类衍生物。这些化合物使用核磁共振、液相色谱-质谱和 X 射线衍射等先进技术进行表征,表明它们在药物开发和化学研究中具有前景(Holota 等人,2022)。

抗菌和抗真菌活性

一些噻唑烷-2,4-二酮衍生物表现出抗菌和抗真菌特性。新型噻唑烷-2,4-二酮甲酰胺和氨基酸衍生物已被合成并针对多种细菌和真菌菌株进行测试。这些化合物对革兰氏阴性菌表现出从弱到中等的抗菌活性,并具有抗真菌活性,突出了它们在开发新的抗菌剂方面的潜力(Abd Alhameed 等人,2019)。

降血糖活性的分子设计

从相应的吡啶衍生设计和合成的咪唑并吡啶噻唑烷-2,4-二酮显示出显着的降血糖活性。这些化合物被评估其对胰岛素诱导的脂肪细胞分化和体内降血糖活性的影响,证明了噻唑烷-2,4-二酮核在设计具有潜在代谢紊乱治疗的化合物中的结构和功能多功能性(Oguchi 等人,2000)。

合成和结构探索

噻唑烷-2,4-二酮衍生物的合成和结构探索涉及详细的表征以及实验和理论计算之间的比较。对外消旋-3-异丁基-5-苯基-5-(吡啶-4-基)咪唑烷-2,4-二酮等化合物的研究揭示了高的热稳定性,并提供了分子几何优化方面的见解,有助于理解这些化合物的物理和化学性质(Prasad 等人,2018)。

生物活性和绿色合成

噻唑烷-2,4-二酮衍生物的生物活性,包括抗菌、抗真菌和潜在的抗肿瘤作用,正在不断研究中。此外,这些化合物的绿色合成符合药物化学中的环境和可持续性目标,展示了噻唑烷-2,4-二酮衍生物在解决一系列生物和生态问题中的适应性和潜力(Santos 等人,2018)。

未来方向

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

作用机制

Target of Action

The primary targets of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione are the PPAR-γ receptors and cytoplasmic Mur ligases . The PPAR-γ receptors play a crucial role in improving insulin resistance, while the cytoplasmic Mur ligases are essential for the antimicrobial action of the compound .

Mode of Action

3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione interacts with its targets in a specific manner. It exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . For its antimicrobial action, it works by inhibiting cytoplasmic Mur ligases . Additionally, it exhibits antioxidant action by scavenging reactive oxygen species (ROS) .

Biochemical Pathways

The compound affects several biochemical pathways. The activation of PPAR-γ receptors leads to improved insulin sensitivity, thus affecting the insulin signaling pathway . The inhibition of cytoplasmic Mur ligases disrupts the bacterial cell wall synthesis, thereby affecting the bacterial growth pathway . The scavenging of ROS affects the oxidative stress pathways .

Pharmacokinetics

The thiazolidine derivatives are known to have good selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The result of the action of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione is multifaceted. It improves insulin resistance, thus helping in the management of diabetes . It inhibits the growth of bacteria, thus exhibiting antimicrobial activity . It also scavenges ROS, thereby exhibiting antioxidant activity .

Action Environment

The action, efficacy, and stability of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione can be influenced by various environmental factors. It’s worth noting that the compound’s diverse applications in medical, environmental, and industrial research suggest that it may be designed to function effectively in a variety of environments.

生化分析

Biochemical Properties

Thiazolidine motifs, including 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione, play a central role in the biological functioning of several essential molecules

Cellular Effects

The cellular effects of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione are not well-documented in the available literature. Thiazolidine derivatives are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Molecular Mechanism

The molecular mechanism of action of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione is not well-documented in the available literature. Thiazolidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

5-(3-methylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-9(2)8-16-13(17)12(19-14(16)18)15-11-6-4-5-10(3)7-11/h4-7,9,12,15H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHPMYWCLLMGFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2E)-2-{[(E)-1-cyano-2-(dimethylamino)vinyl]thio}-3-(dimethylamino)acrylate](/img/structure/B2969931.png)

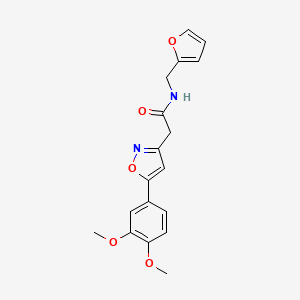

![2-methoxyethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2969933.png)

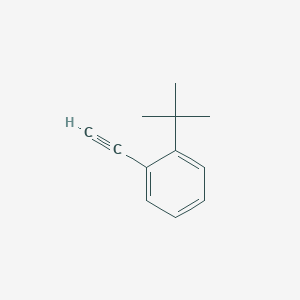

![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2969948.png)

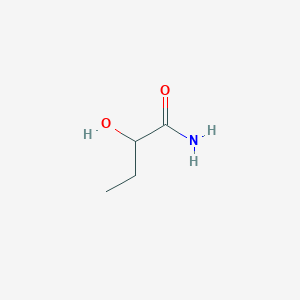

![2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2969949.png)